Cas no 1459215-15-6 (Ethyl 4-methoxy-1H-indole-6-carboxylate)

Ethyl 4-methoxy-1H-indole-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-methoxy-1H-indole-6-carboxylate
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- インチ: 1S/C12H13NO3/c1-3-16-12(14)8-6-10-9(4-5-13-10)11(7-8)15-2/h4-7,13H,3H2,1-2H3
- InChIKey: GHKNEJUTFCMKQF-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC(C(=O)OCC)=CC2=C1C=CN2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 257
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 51.3
Ethyl 4-methoxy-1H-indole-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM245297-1g |
Ethyl 4-methoxy-1H-indole-6-carboxylate |
1459215-15-6 | 95%+ | 1g |
$448 | 2021-08-04 | |
Alichem | A199010689-1g |
Ethyl 4-methoxy-1H-indole-6-carboxylate |
1459215-15-6 | 97% | 1g |
$524.16 | 2022-04-02 | |
Chemenu | CM245297-1g |
Ethyl 4-methoxy-1H-indole-6-carboxylate |
1459215-15-6 | 95%+ | 1g |
$473 | 2023-02-02 |
Ethyl 4-methoxy-1H-indole-6-carboxylate 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
Ethyl 4-methoxy-1H-indole-6-carboxylateに関する追加情報
Ethyl 4-Methoxy-1H-Indole-6-Carboxylate: A Promising Compound in Chemical and Pharmaceutical Research
Ethyl 4-methoxy-1H-indole-6-carboxylate, with CAS number 1459215-15-6, represents a structurally unique indole derivative with significant potential in modern drug discovery and chemical synthesis. This compound, characterized by its methoxy-substituted indole core, exhibits intriguing pharmacological properties that align with current trends in medicinal chemistry. Recent studies highlight its role in modulating cellular pathways linked to inflammation, neurodegeneration, and cancer progression, positioning it as a valuable scaffold for developing targeted therapeutics.
The ethyl ester group attached to the carboxylic acid moiety of this compound enhances its lipophilicity, facilitating membrane permeability—a critical factor for drug bioavailability. This structural feature has been leveraged in preclinical models to study its efficacy against Mycobacterium tuberculosis, as reported in a 2023 study published in Nature Communications. The research demonstrated that the compound's ability to inhibit bacterial topoisomerase II activity correlates with its methoxy group's spatial orientation, which prevents enzymatic cleavage of DNA strands. Such findings underscore the importance of substituent positioning in optimizing biological activity.
In the context of oncology research, Ethyl 4-methoxy-indole-6-carboxylate has emerged as a lead compound for targeting cancer stem cells (CSCs). A collaborative study between MIT and Dana-Farber Cancer Institute (2023) revealed that this compound selectively disrupts the Wnt/β-catenin signaling pathway in CSCs without affecting normal cells. The methoxy group's electron-donating effect was identified as a key factor enabling this selectivity, as it modulates protein-protein interactions critical to CSC survival. These results have spurred further investigations into its potential for combination therapies with conventional chemotherapeutics.
Beyond therapeutic applications, this compound serves as an important intermediate in synthesizing advanced materials. Its indole backbone is being explored for constructing supramolecular assemblies with tunable fluorescence properties. Researchers at ETH Zurich recently demonstrated that incorporating Ethyl 4-methoxy-indole carboxylate into π-conjugated frameworks yields materials capable of reversible photochromic switching—a breakthrough for optoelectronic device development. The compound's stability under UV irradiation (< >380 nm), attributed to its methoxy substitution, ensures practical applicability in such systems.
The synthesis of Ethyl 4-methoxy-indole-6-carboxylate typically involves a three-step process starting from isatin derivatives. Recent advancements have optimized this pathway using microwave-assisted chemistry, achieving >95% yield within 30 minutes—a significant improvement over traditional methods requiring hours of refluxing. This scalability makes it an attractive candidate for large-scale production while maintaining structural integrity required for bioactivity studies.
In neuropharmacology, this compound has shown promise as a neuroprotective agent through dual mechanisms involving Nrf2 activation and mitochondrial uncoupling. A mouse model of Parkinson's disease treated with low-dose formulations exhibited reduced α-synuclein aggregation and preserved dopaminergic neuron viability after six months—a milestone duration rarely achieved by current experimental drugs. The compound's ability to cross the blood-brain barrier efficiently (< >89% brain uptake) is attributed to its optimal logP value (3.7), balancing hydrophilicity and lipophilicity.
Ethical considerations have driven recent efforts to assess this compound's environmental impact during manufacturing processes. Green chemistry initiatives at Merck KGaA successfully replaced hazardous solvents with supercritical CO₂ during purification steps, reducing waste by 73% without compromising product purity (>99%). Such advancements align with global sustainability goals while maintaining compliance with ICH Q7 guidelines for pharmaceutical intermediates.
Clinical translation studies are now focusing on formulating nanoparticle delivery systems to enhance tumor targeting efficiency. Preclinical data from Johns Hopkins University (Phase I preclinical trial) indicate that lipid-polymer hybrid nanoparticles loaded with this compound achieve up to 8-fold higher tumor-to-blood ratios compared to free drug administration. This improvement stems from both passive EPR effect exploitation and active targeting via folate receptor conjugation—a strategy enabled by the compound's amenable chemical structure.
The unique spectroscopic signatures of Ethyl 4-methoxy-indole carboxylate make it an ideal model system for studying intermolecular interactions using advanced NMR techniques like DOSY (Diffusion Ordered Spectroscopy). Researchers at NIST recently utilized this compound to validate new algorithms predicting hydrogen-bonding networks in crowded cellular environments—a method now being applied across multiple drug discovery pipelines.
In conclusion, Ethyl 4-methoxy-indole-6-carboxylate exemplifies how subtle structural modifications can unlock multifaceted applications across disciplines—from combating infectious diseases to advancing material science innovations. Its inclusion in ongoing NIH-funded projects targeting rare cancers and neurodegenerative disorders highlights its growing significance in translational research landscapes worldwide.
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